Gancaonin G Anti-MRSA Activity vs. Di-Prenylated Isoflavones: A Quantitative Comparison
Gancaonin G demonstrates moderate anti-MRSA activity with an MIC of 16 µg/mL. This is 8-fold less potent than the di-prenylated isoflavone 6,8-diprenylgenistein, which has a reported MIC of 2 µg/mL against MRSA [1]. This quantitative difference highlights that the degree of prenylation (mono- vs. di-) is a key determinant of antibacterial potency, and Gancaonin G's activity level is characteristic of mono-prenylated compounds in this class [1].
| Evidence Dimension | Antibacterial Activity (MIC against MRSA) |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | 6,8-diprenylgenistein (2 µg/mL) |
| Quantified Difference | 8-fold less potent (higher MIC) |
| Conditions | In vitro antimicrobial susceptibility testing; specific MRSA strain details vary by study. |
Why This Matters
This data is crucial for researchers needing to select a compound with a specific potency level, allowing for dose-response studies or comparisons of structure-activity relationships (SAR) based on prenylation patterns.
- [1] Kalli, S., Araya-Cloutier, C., Hageman, J., & Vincken, J. P. (2021). Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA. *Scientific Reports*, 11, 14180. View Source
